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L-Citrulline-d7

Cat. No.: B1152992
M. Wt: 182.23
Attention: For research use only. Not for human or veterinary use.
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Description

Conceptual Framework of L-Citrulline-d7 as a Research Modality

This compound is the deuterium-labeled form of L-Citrulline (B1669108), an amino acid that plays a crucial role in the urea (B33335) cycle and as a precursor to L-arginine (B1665763) and nitric oxide. medchemexpress.combevital.noglpbio.com The "d7" signifies that seven hydrogen atoms in the L-Citrulline molecule have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes this compound a valuable tool in two primary research applications: as an internal standard and as a metabolic tracer.

This compound as an Internal Standard in Quantitative Analytical Assays

In quantitative analysis, particularly in methods using mass spectrometry, an internal standard is a compound added in a known amount to a sample to aid in the accurate quantification of a target analyte. clearsynth.com Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards. acanthusresearch.comscispace.com

The use of this compound as an internal standard for the quantification of L-Citrulline offers several benefits:

Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the analytical signal. Since this compound is chemically almost identical to L-Citrulline, it experiences similar matrix effects, allowing for accurate correction. clearsynth.com

Improved Precision and Accuracy: By normalizing the signal of the analyte to the signal of the internal standard, variations in sample preparation and instrument response can be compensated for, leading to more precise and accurate measurements. clearsynth.comscispace.com

Method Validation: The use of a stable isotope-labeled internal standard is crucial for the validation of analytical methods, ensuring they are robust and reliable. clearsynth.com

Several studies have successfully employed deuterated citrulline, including this compound, as an internal standard for the accurate measurement of citrulline and other related amino acids in various biological matrices, such as plasma and urine. nih.govbevital.nonvkc.nl

Research Findings: this compound as an Internal Standard
Study FocusAnalytical MethodInternal Standard UsedKey FindingCitation
Simultaneous bioanalysis of L-arginine, L-citrulline, and dimethylargininesHydrophilic-interaction liquid chromatography electrospray tandem mass spectrometryD4-CIT (a deuterated citrulline)Developed a method to quantify 6 arginine-related compounds simultaneously, utilizing 3 separate internal standards including a deuterated citrulline. nih.gov
Plasma citrulline measurement to determine small intestinal enterocyte pathologyUPLC tandem mass-spectrometryd7-citrullineEstablished a rapid and robust method for measuring plasma citrulline concentrations using d7-citrulline as an internal standard. bevital.no
Quantitative analysis of l-arginine, dimethylated arginine derivatives, l-citrulline, and dimethylamine (B145610) in human serumLiquid chromatography–mass spectrometryD7-arginine and other deuterated standardsDeveloped a sensitive and reliable method for simultaneous analysis of several biomarkers related to nitric oxide metabolism. While not d7-citrulline, it highlights the utility of deuterated standards in this pathway. d-nb.info

This compound as a Metabolic Tracer for Flux Analysis

Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions within a biological system. nih.gov Stable isotope tracers are essential for these studies. springernature.comnih.gov By introducing a labeled substrate like this compound into a system, researchers can follow the labeled atoms as they are incorporated into other molecules, providing a detailed map of metabolic pathways and their activities. springernature.com

L-Citrulline is a key intermediate in the synthesis of arginine, which in turn is a precursor for nitric oxide. d-nb.infonih.gov This pathway, often referred to as the intestinal-renal axis, involves the synthesis of citrulline in the intestine, its release into the bloodstream, and its subsequent conversion to arginine in the kidneys. bevital.novumc.nl

Using this compound as a tracer allows for the investigation of:

De Novo Arginine Synthesis: Quantifying the rate at which citrulline is converted to arginine in the body. vumc.nlresearchgate.net

Inter-organ Metabolism: Studying the specific roles of the intestines, liver, and kidneys in the metabolism of glutamine, citrulline, and arginine. vumc.nlresearchgate.net

Impact of Nutritional Interventions: Assessing how different nutrients or routes of administration affect the synthesis of citrulline and arginine. physiology.org

Research Findings: L-Citrulline as a Metabolic Tracer
Study FocusTracer(s) UsedKey FindingCitation
Metabolism of glutamine, citrulline, and arginine in surgical patients[13C-2H2]citrulline and other labeled amino acidsQuantified that 49% of whole-body citrulline turnover was used for de novo synthesis of arginine, with the kidneys responsible for 75% of this production. researchgate.net
Pathway of glutamine to arginine in humans[13C-2H2]citrulline and other labeled amino acidsDemonstrated that the 15N label from glutamine was incorporated into both citrulline and arginine, confirming the metabolic pathway. vumc.nl
Effect of administration route on l-glutamine (B1671663) to l-arginine synthesis in micel-[ureido-13C,2H2]citrulline and labeled glutamine/arginineShowed that the contribution of l-glutamine to the de novo synthesis of l-citrulline and l-arginine was higher with enteral administration compared to intravenous. physiology.org

Properties

Molecular Formula

C₆H₆D₇N₃O₃

Molecular Weight

182.23

Synonyms

L-Citrulline-2,3,3,4,4,5,5-d7;  N5-(Aminocarbonyl)-L-ornithine-d7;  Citrulline-d7;  N5-Carbamoyl-L-ornithine-d7;  NSC 27425-d7;  Nδ-Carbamylornithine-d7;  α-Amino-δ-ureidovaleric Acid-d7;  δ-Ureidonorvaline-d7; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment Strategies for L Citrulline D7

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

The synthesis of L-Citrulline-d7, specifically L-Citrulline-2,3,3,4,4,5,5-d7, involves the introduction of seven deuterium atoms onto the carbon backbone of the molecule. Direct synthesis from non-deuterated precursors is complex; therefore, a common strategy involves the synthesis and deuteration of a suitable precursor, such as L-Ornithine or L-Arginine (B1665763), followed by conversion to L-Citrulline (B1669108).

Regiospecific Deuteration Techniques

The targeted incorporation of deuterium at the C2, C3, C4, and C5 positions necessitates regiospecific deuteration methods. A plausible synthetic route begins with a precursor like L-Ornithine. The deuteration of the aliphatic chain of amino acids can be achieved through various catalytic hydrogen-deuterium (H/D) exchange reactions.

One established method involves heterogeneous catalysis using metals like palladium or platinum on a carbon support (Pd/C or Pt/C) in the presence of deuterium oxide (D₂O) as the deuterium source. medchemexpress.com These methods, however, can sometimes lack high regiospecificity and may require harsh conditions.

A more controlled approach utilizes homogeneous catalysis or enzymatic methods. For instance, enzyme-catalyzed H/D exchange offers high site-selectivity. medchemexpress.com Dual-protein catalysis systems have been shown to effectively catalyze Cα and Cβ H/D exchange in amino acids. medchemexpress.com While not explicitly documented for this compound, such enzymatic systems could be engineered to achieve the desired deuteration pattern on a precursor like L-ornithine.

Another powerful technique is the use of organometallic catalysts. Palladium-catalyzed H/D exchange protocols have been developed for the β-deuteration of N-protected amino amides, which can then be converted to the desired deuterated amino acid. lumiprobe.com The synthesis could also start from a fully deuterated starting material that is then elaborated into the L-Ornithine-d7 backbone.

Once the deuterated precursor, L-Ornithine-d7, is obtained, it can be converted to this compound. This is typically achieved through a carbamoylation reaction of the δ-amino group of ornithine. This reaction can be performed chemically using an isocyanate or enzymatically using ornithine carbamoyltransferase.

Alternatively, synthesis can proceed from L-Arginine-d7. The conversion of L-Arginine to L-Citrulline can be accomplished enzymatically using arginine deiminase, which hydrolyzes the guanidinium (B1211019) group. researchgate.net The precursor, L-Arginine-2,3,3,4,4,5,5-d7, is commercially available and can be synthesized using similar H/D exchange methodologies. sigmaaldrich.com

Characterization and Quality Assurance of Synthesized this compound

Rigorous analytical testing is required to confirm the identity, purity, and isotopic labeling of the final this compound product.

Verification of Deuterium Labeling Positions and Extent

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for verifying the isotopic composition.

Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to confirm the molecular weight and determine the extent of deuteration. The mass shift of +7 atomic mass units compared to the unlabeled L-Citrulline confirms the incorporation of seven deuterium atoms. A Certificate of Analysis for a commercial batch of this compound confirms an isotopic purity of >95%. lgcstandards.com Specific mass-to-charge (m/z) transitions are monitored for quantification, with a common transition for D7-citrulline being 180→74. americanchemicalsuppliers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to verify the positions of deuterium labeling by observing the disappearance of proton signals at the deuterated positions (C2, C3, C4, and C5). nih.gov The absence of these signals in the ¹H NMR spectrum, when compared to the spectrum of unlabeled L-Citrulline, provides direct evidence of successful and regiospecific deuteration. chemicalbook.comhmdb.ca Quantitative NMR (qNMR) can also be employed to determine the isotopic purity by comparing the integral of any remaining residual proton signals to an internal standard. researchgate.net A supplier's certificate of analysis confirms the structure and an isotopic purity of >95% by NMR. lgcstandards.com

Assessment of Chemical Purity and Stereoisomeric Integrity

Chemical Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing chemical purity. A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column can be used to separate this compound from any unreacted starting materials or synthesis byproducts. nih.govnih.gov Purity is often determined using detectors like UV, or more commonly for compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or mass spectrometer. Commercial this compound is available with a chemical purity exceeding 98%, with some batches reporting 100.00% purity by ELSD. lgcstandards.comlgcstandards.com

Table 2: Quality Assurance Parameters for this compound

Parameter Analytical Technique Typical Specification Reference
Identity NMR Spectroscopy, Mass Spectrometry Conforms to structure lgcstandards.com
Chemical Purity HPLC (with ELSD or MS detection) >98% medchemexpress.com
Isotopic Purity Mass Spectrometry, NMR Spectroscopy >95% lgcstandards.com

| Stereoisomeric Purity | Chiral HPLC | >99% L-enantiomer | americanchemicalsuppliers.com |

Stereoisomeric Integrity: It is critical to ensure that the L-configuration of the amino acid is maintained throughout the synthesis. Racemization can occur under harsh chemical conditions. The stereoisomeric purity is assessed using chiral chromatography, most commonly chiral HPLC. chemicalbook.com This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for their quantification. Another advanced method involves hydrolysis of the sample in a deuterated acid, followed by derivatization with a chiral reagent (like Marfey's reagent) and subsequent analysis by LC-MS. nih.gov This method can distinguish between the original D-enantiomer and any L-enantiomer that racemized during the analytical procedure itself. nih.gov

Advanced Analytical Techniques for L Citrulline D7 Quantification and Detection in Complex Matrices

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) has become the gold standard for the analysis of small molecules like L-Citrulline-d7 due to its high selectivity and sensitivity. When coupled with chromatographic separation, it provides a powerful tool for distinguishing and quantifying analytes in intricate biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the analysis of this compound. This method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry, enabling robust and reliable quantification.

The analysis of this compound in biological matrices such as plasma, serum, and urine necessitates meticulous sample preparation to remove interfering substances and minimize matrix effects. nih.gov Common strategies include:

Protein Precipitation: This is a straightforward and common first step to remove the bulk of proteins from the sample. Acetonitrile (B52724) is frequently used for this purpose. bevital.nonvkc.nl In one method, plasma samples are mixed with an acetonitrile/water solution containing the internal standard, followed by centrifugation to pellet the precipitated proteins. bevital.nonvkc.nl Another approach involves adding methanol (B129727) to the plasma sample, followed by vortexing and centrifugation.

Dilution: Diluting the sample can significantly reduce the concentration of matrix components that can interfere with the ionization of the analyte. nih.gov For instance, rat plasma and urine samples have been diluted 10-fold and 5-fold with water, respectively, before further processing. nih.gov

Use of Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects and variations in sample processing is through the use of a stable isotope-labeled internal standard, which in the case of analyzing endogenous L-Citrulline (B1669108), is this compound itself. nih.govnih.gov The use of isotope-labeled internal standards has been shown to minimize matrix effects for the quantification of related compounds. nih.gov Studies have demonstrated that matrix effects are negligible for L-citrulline (98%) when using an internal standard dilution method. mdpi.com

The following table summarizes sample preparation methods from various studies:

MatrixSample Preparation TechniqueReference
Human PlasmaProtein precipitation with acetonitrile/water containing d7-citrulline. bevital.nonvkc.nl
Rat Plasma and UrineDilution with water followed by addition of internal standards and protein precipitation. nih.gov
Human SerumMixing with internal standard solution and borate (B1201080) buffer, followed by derivatization and protein precipitation with acetonitrile. d-nb.inforesearchgate.netnih.gov

While L-Citrulline can be analyzed without derivatization, certain strategies can improve its chromatographic retention and ionization efficiency, leading to enhanced sensitivity and selectivity. nih.govnih.gov Derivatization is particularly useful for separating isomers and improving detection in reversed-phase chromatography. nih.gov

Common derivatization reagents for amino acids include:

Benzoyl chloride: This reagent reacts with the amino group of L-Citrulline, allowing for its analysis by reversed-phase chromatography. A method using benzoyl chloride for the simultaneous analysis of several amino acids, including L-Citrulline, in human serum has been developed. d-nb.inforesearchgate.netnih.gov The derivatization is performed at room temperature for a short duration. d-nb.inforesearchgate.netnih.gov

Dansyl chloride: This reagent is used for pre-column derivatization to enhance the fluorescence and mass spectrometric detection of amino acids. researchgate.net

(5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP): This is a highly sensitive and positively charged precolumn derivatization reagent that reacts rapidly and efficiently with amino acids, significantly increasing detection sensitivity in the sub-fmol range. nih.gov

Ns-MOK-β-Pro-OSu: A novel derivatization reagent designed for the analysis of amino acids, including taurine, using UHPLC-HRMS/MS. mdpi.com This reagent allows for the detection of multiple amino acids within a short analysis time. mdpi.com

The choice of chromatographic separation technique is critical for resolving this compound from other compounds in the sample.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar compounds like amino acids. nih.govbevital.nobevital.no It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which enhances the ionization and desolvation of analytes. bevital.no Several methods have successfully employed HILIC for the quantification of citrulline in plasma and other biological fluids. nih.govbevital.nobevital.no A common mobile phase composition for HILIC is a gradient of acetonitrile and water with additives like formic acid or ammonium (B1175870) formate (B1220265). bevital.nobevital.no

Reversed-Phase Chromatography: While less common for underivatized amino acids, reversed-phase chromatography can be effectively used after derivatization. For instance, after derivatization with benzoyl chloride, L-Citrulline can be separated on a C18 column. d-nb.infophcogres.com A gradient of methanol and water with formic acid is often used as the mobile phase. d-nb.info

The table below outlines different chromatographic conditions used for L-Citrulline analysis:

Chromatography TypeColumnMobile PhaseReference
HILICAlltima HP HILIC 3 µmIsocratic elution with 15% water and 85% acetonitrile, both containing 0.5% acetic acid and 0.025% trifluoroacetic acid. nih.gov
HILICKinetex HILIC 100A (2.6 μm)Gradient of 10 mM ammonium formate with 0.1% formic acid in water and acetonitrile with 0.1% formic acid. bevital.no
Reversed-Phase (after derivatization)Acquity HSS T3 (1.75 µm)Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol. nih.govd-nb.info
UPLC-HILICACQUITY UPLC BEH HILIC (1.7 µm)Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. bevital.no

Tandem mass spectrometry (MS/MS) provides high selectivity by monitoring a specific fragmentation of the parent ion to a product ion. This is typically done in the Selected Reaction Monitoring (SRM) mode. For L-Citrulline, the protonated molecule [M+H]⁺ at m/z 176.1 is the precursor ion. bevital.no Several product ions can be monitored, with the most common transitions being:

m/z 176.1 → 70.1 bevital.nobevital.no

m/z 176.1 → 113.1 bevital.no

m/z 176.1 → 159.1 bevital.no

For this compound, the precursor ion is [M+H]⁺ at approximately m/z 183.1. The corresponding product ion for the transition analogous to 176.1 → 70.1 in unlabeled citrulline would be monitored. One study used the transition m/z 180 → 74 for a deuterated citrulline standard (d4-Citrulline). bevital.noresearchgate.net Another study mentions using d7-citrulline as an internal standard with a transition of 183.1 > 120.2. nih.gov

The selection of SRM transitions is crucial for specificity and to avoid interferences. Some methods use one transition for quantification and another for qualification to increase confidence in the identification. bevital.no

The following table shows SRM transitions used for L-Citrulline and its deuterated analogs:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
L-Citrulline176.170.1 bevital.nobevital.no
L-Citrulline176.1113.1 bevital.no
L-Citrulline176.1159.1 bevital.no
d4-Citrulline18074 bevital.noresearchgate.net
d7-Citrulline183.1120.2 nih.gov

Isotope dilution mass spectrometry (IDMS) is the cornerstone of accurate quantification using LC-MS/MS. nih.gov This method relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. nih.gov

The key principles of IDMS are:

The stable isotope-labeled internal standard is chemically identical to the analyte and therefore behaves identically during sample preparation, chromatography, and ionization. nih.gov

Any loss of analyte during the procedure will be accompanied by a proportional loss of the internal standard.

The ratio of the mass spectrometric signal of the endogenous analyte to the signal of the known amount of added internal standard is used to calculate the concentration of the analyte in the original sample. nih.gov

This approach effectively corrects for variations in extraction recovery and matrix effects, leading to high precision and accuracy. nih.govnih.gov The use of this compound as an internal standard for the quantification of endogenous L-Citrulline has been shown to yield reliable and robust results in various biological matrices. nih.govnih.gov

Method Validation: Linearity, Precision, Accuracy, and Limits of Detection/Quantification

The validation of analytical methods is a critical step to ensure the reliability and reproducibility of results for the quantification of this compound. This process involves assessing several key parameters, including linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).

Linearity: Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For L-Citrulline, methods have demonstrated excellent linearity over wide concentration ranges. For instance, a UPLC-MS/MS method showed a linear range from 0.12 to 1958 µmol/L with a correlation coefficient greater than 0.999. nvkc.nl Another study reported good linearity for L-Citrulline in the range of 0.1-1000 µg/ml with a coefficient of determination (R²) ≥ 0.998. phcogres.com Calibration curves for GC-MS analysis also show high linearity, with correlation coefficients consistently between 0.999 and 1.000. researchgate.net

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy is the closeness of the agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For L-Citrulline analysis, methods have shown high precision and accuracy. A GC-MS method reported a coefficient of variation (CV) of less than 5% and recovery greater than 90%. researchgate.netnih.gov Intra-day and inter-day precision for an HPLC method were found to be less than 2% RSD. phcogres.com A UPLC-MS/MS method demonstrated inter-day CV of less than 3.9% and recoveries ranging from 98.0% to 100.3%. bevital.no

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For L-Citrulline, a UPLC-MS/MS method established an LOQ of 0.3 µmol/L with a CV of less than 10%. nvkc.nl Another LC-MS/MS method reported an LOD of 0.36 µM and an LOQ of 1.08 µM for L-Citrulline in human serum. d-nb.infonih.gov An HPLC method determined the LOD and LOQ for L-Citrulline to be 1 µg/ml and 5 µg/ml, respectively. phcogres.com

Table 1: Method Validation Parameters for L-Citrulline Quantification

Parameter Method Matrix Finding Reference
Linearity UPLC-MS/MS Plasma 0.12 - 1958 µmol/L, r > 0.999 nvkc.nl
HPLC-UV Extracts 0.1 - 1000 µg/ml, R² ≥ 0.998 phcogres.com
GC-MS Aqueous Standards 0 - 200 µM, r² = 0.9999 researchgate.net
Precision GC-MS Plasma, RBC, Urine CV < 5% researchgate.netnih.gov
HPLC-UV Extracts Intra- and Inter-day RSD < 2% phcogres.com
UPLC-MS/MS Plasma Inter-day CV < 3.9% bevital.no
Accuracy GC-MS Plasma, RBC, Urine Recovery > 90% researchgate.netnih.gov
HPLC-UV Extracts Recovery 94.94% - 101.95% phcogres.com
UPLC-MS/MS Plasma Recovery 98.0% - 100.3% bevital.no
LOD LC-MS/MS Human Serum 0.36 µM d-nb.infonih.gov
HPLC-UV Extracts 1 µg/ml phcogres.com
LOQ UPLC-MS/MS Plasma 0.3 µmol/L (CV < 10%) nvkc.nl
LC-MS/MS Human Serum 1.08 µM d-nb.infonih.gov
HPLC-UV Extracts 5 µg/ml phcogres.com

RBC: Red Blood Cells

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of L-Citrulline in biological matrices. However, due to the polar and non-volatile nature of amino acids, derivatization is a necessary step. nih.gov

Volatilization and Derivatization Procedures

To make L-Citrulline amenable to GC-MS analysis, it must be chemically modified to increase its volatility. dntb.gov.ua A common approach involves a two-step derivatization process. dntb.gov.ua One such procedure involves esterification followed by acylation. For example, L-Citrulline can be converted to its propyl-heptafluorobutyryl-ester derivative. researchgate.netnih.gov This derivatization makes the molecule sufficiently volatile and thermally stable for GC analysis. dntb.gov.ua However, it's important to note that some derivatization procedures, particularly those involving strong acidic conditions, can cause the conversion of citrulline to ornithine. nih.govmdpi.com

Electron Impact (EI) Ionization and Selected Ion Monitoring (SIM)

Electron Impact (EI) is a hard ionization technique commonly used in GC-MS. chromatographyonline.com In EI, the derivatized L-Citrulline molecules are bombarded with high-energy electrons, leading to fragmentation. The resulting mass spectrum contains a pattern of fragment ions that is characteristic of the molecule. For quantification, Selected Ion Monitoring (SIM) is often employed. researchgate.net In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the derivatized L-Citrulline and its isotopically labeled internal standard, this compound. physiology.orgresearchgate.net For instance, ions at m/z 114 for natural citrulline and m/z 118 for d7-citrulline have been used for selective monitoring. physiology.orgresearchgate.net This targeted approach significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of low concentrations of the analyte in complex biological samples. researchgate.net

Optimization of Chromatographic and Mass Spectrometric Conditions

Optimizing the GC and MS parameters is crucial for achieving reliable and accurate quantification of this compound. For the gas chromatography part, this includes selecting the appropriate column, setting the optimal temperature program for the oven, and adjusting the carrier gas flow rate. researchgate.net For instance, injector and detector temperatures might be set to 250°C and 290°C, respectively, with a helium carrier flow rate of 1.2 mL/min. researchgate.net For the mass spectrometer, optimization involves adjusting the ionization energy, typically 70 eV for EI, and selecting the appropriate ions for SIM with specific dwell times. nih.govhmdb.ca The selection of the internal standard, such as this compound, is also a critical part of the optimization process to correct for variations in sample preparation and instrument response. researchgate.net

Table 2: GC-MS Parameters for L-Citrulline Analysis

Parameter Condition Reference
Derivatization Propyl-heptafluorobutyryl-ester researchgate.netnih.gov
Ionization Mode Electron Impact (EI) researchgate.netnih.gov
Acquisition Mode Selected Ion Monitoring (SIM) researchgate.net
Monitored Ions (m/z) 114 (natural citrulline), 118 (d7-citrulline) physiology.orgresearchgate.net
Injector Temperature 250 °C researchgate.net
Detector Temperature 290 °C researchgate.net
Carrier Gas Helium researchgate.net
Flow Rate 1.2 mL/min researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules. rug.nl

Deuterium (B1214612) (2H) NMR for Structural Confirmation and Purity Assessment

Deuterium (²H) NMR spectroscopy is a valuable tool for confirming the structure and assessing the isotopic purity of deuterated compounds like this compound. rsc.orgrsc.org The absence of proton signals in deuterated solvents simplifies the NMR spectra, allowing for clearer interpretation. synmr.in By analyzing the ²H NMR spectrum, researchers can confirm the specific positions of the deuterium labels within the molecule. rsc.org Furthermore, ²H NMR can provide insights into the relative percentage of isotopic purity by comparing the integrals of the deuterium signals to any residual proton signals. rsc.orgrsc.org This technique is crucial for verifying the quality of this compound used as an internal standard, ensuring the accuracy of quantitative mass spectrometry-based assays. rsc.org

Proton (1H) NMR Metabolomics in Tracer Contexts

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an inherently quantitative analytical tool that has become central to metabolomics research. nih.govmdpi.com Its ability to simultaneously measure a wide range of metabolites in complex biological samples with minimal preparation makes it highly valuable. nih.govmdpi.com In the context of tracer-based studies, where isotopically labeled compounds like this compound are introduced to track metabolic pathways, ¹H NMR provides a powerful complementary method for global metabolic profiling. chromservis.eu

The fundamental principle of quantitative NMR (qNMR) is that the signal intensity of a specific proton is directly proportional to the molar concentration of the analyte in the sample. mdpi.com This allows for the determination of absolute or relative metabolite concentrations, often by referencing the analyte's signal to that of a known concentration of an internal standard. nih.gov The non-destructive nature of NMR is a significant advantage, permitting the same sample to be analyzed by other techniques, such as mass spectrometry, which is a common practice in comprehensive metabolomics studies. nih.govchromservis.eu

In studies utilizing this compound as a tracer, its primary role is often as an internal standard for mass spectrometry-based quantification, where it ensures high accuracy and precision for measuring its unlabeled counterpart and related molecules. nih.govd-nb.info However, ¹H NMR is employed alongside to capture a broader snapshot of the metabolic consequences. While the deuterium atoms in this compound replace protons and are therefore "silent" in a ¹H NMR spectrum, the technique provides precise quantification for a host of other critical metabolites within the biological matrix, revealing the systemic impact of the traced pathway. jst.go.jp

Research has demonstrated the robustness of ¹H NMR for quantifying unlabeled L-Citrulline and other amino acids in various matrices. Validation studies show excellent linearity and accuracy, confirming the method's suitability for the rigorous demands of metabolic research. nih.gov

Table 1: Performance Characteristics of ¹H NMR for Amino Acid Quantification This table presents data from a single-laboratory validation study for the quantification of unlabeled L-Citrulline and L-Arginine (B1665763), demonstrating the precision and accuracy of the qNMR method. nih.gov

AnalyteLinearity Range (mg/g)Coefficient of Determination (R²)Average Recovery Accuracy
L-Arginine360 - 6751.0000101.0%
L-Citrulline15 - 300.9967104.3%
Taurine20 - 400.9995101.0%

In tracer contexts, such as investigating urea (B33335) cycle disorders, ¹H NMR analysis of liver tissue has been used to quantify significant changes in multiple metabolites simultaneously. nih.gov This global profiling is essential for understanding the broader biochemical state and identifying unexpected metabolic shifts that result from the pathway being traced.

Table 2: Research Findings on Metabolite Quantification by ¹H NMR in Liver Tissue This table summarizes findings from a study on a urea cycle disorder, showcasing metabolites quantified by ¹H NMR analysis in liver extracts. The study used a multi-platform approach where this compound served as an internal standard for mass spectrometry. nih.gov

MetaboliteBiological ContextFinding
Citrulline Urea Cycle DisorderReduced levels observed in affected liver tissue compared to control. nih.gov
Aspartate Urea Cycle PrecursorReduced levels observed in affected liver tissue. nih.gov
Fumarate TCA Cycle IntermediateLevels rescued by therapeutic intervention. nih.gov
Succinate TCA Cycle IntermediateLevels rescued by therapeutic intervention. nih.gov
Glucose Energy MetabolismLevels rescued by therapeutic intervention. nih.gov

The application of ¹H NMR in studies involving this compound tracers provides a comprehensive view of metabolic regulation. It complements the targeted, high-sensitivity data from mass spectrometry by offering a robust, quantitative overview of the entire metabolome, which is critical for interpreting the dynamic changes in biochemical pathways. chromservis.eu

Applications of L Citrulline D7 in Pre Clinical Metabolic Research and Fluxomics

Tracing of Amino Acid Metabolic Pathways

Stable isotope tracers like L-Citrulline-d7 are instrumental in mapping the flow of metabolites through various biochemical pathways. By introducing the labeled compound into a biological system, researchers can track the appearance of the deuterium (B1214612) label in downstream products, thereby providing direct evidence of metabolic conversions and their rates.

The synthesis of the critical signaling molecule, nitric oxide (NO), is catalyzed by nitric oxide synthase (NOS), which converts L-arginine (B1665763) into NO and L-citrulline (B1669108). nih.gov The L-citrulline produced can be recycled back to L-arginine, thus sustaining NO production in a process known as the citrulline-NO cycle. nih.govresearchgate.net this compound is pivotal in studying the efficiency and kinetics of this recycling pathway.

When this compound is introduced, it enters the metabolic pool and is acted upon by the enzymes argininosuccinate synthase (ASS1) and argininosuccinate lyase (ASL) to regenerate L-arginine, which will now contain the deuterium label. nih.gov By measuring the rate of appearance of labeled L-arginine, researchers can quantify the flux through this recycling pathway. This is crucial for understanding how cells and tissues maintain arginine availability for NO synthesis, especially under conditions where extracellular arginine is limited. nih.govresearchgate.net

Research in mouse models has demonstrated the importance of this cycle. In studies where circulating arginine was depleted, the recycling of citrulline was sufficient to sustain normal cardiovascular function, though it was unable to support the increased demand for NO production during an endotoxin challenge. nih.gov Such studies utilize stable isotopes to measure the flux of these amino acids, providing key quantitative data.

Table 1: Example Kinetic Data on Arginine and Citrulline Interconversion in Mice

Metabolic ParameterFed State (μmol·kg⁻¹·h⁻¹)Postabsorptive State (μmol·kg⁻¹·h⁻¹)
Rate of Conversion (Rc) of Arginine to Citrulline4.8 ± 0.53.2 ± 0.3
Rate of Conversion (Rc) of Citrulline to Arginine104 ± 677 ± 5
Rate of Conversion (Rc) of Ornithine to Citrulline99 ± 971 ± 5

This table is representative of data from studies measuring amino acid flux. Data adapted from studies in mice. nih.gov

For many years, glutamine was considered the primary precursor for the synthesis of citrulline in the gut. nih.gov However, detailed metabolic studies using stable isotope tracers have refined this understanding. These investigations reveal that while glutamine contributes nitrogen for citrulline synthesis, its carbon skeleton is a minor precursor. nih.govnih.gov

In these studies, tracers such as l-[2-15N]glutamine or U-13C-labeled glutamine are administered to trace the fate of glutamine's nitrogen and carbon, respectively. nih.gov While this compound is not the primary tracer in this specific context, it plays a critical role as an internal standard for the highly accurate quantification of the resulting citrulline pool via mass spectrometry. nvkc.nlnih.govnih.gov By adding a known amount of this compound to a sample, researchers can correct for variations in sample preparation and instrument response, enabling precise measurement of the endogenously produced, unlabeled citrulline.

Studies in mice have shown that dietary arginine is the main carbon precursor for citrulline synthesis, accounting for approximately 40% of circulating citrulline, whereas glutamine's carbon contribution is negligible (around 0.4%). nih.gov

Table 2: Contribution of Different Dietary Precursors to Circulating Citrulline in Mice

PrecursorContribution to Circulating Citrulline
Arginine~40%
Proline~3.4%
Glutamine (Carbon Skeleton)~0.4%

This table illustrates the findings from tracer studies on the origins of citrulline's carbon skeleton. nih.gov

L-Citrulline is metabolically linked to both L-ornithine and L-arginine through the urea (B33335) cycle and other pathways. This compound is an effective tracer for quantifying the rates of conversion between these three amino acids. nih.govnih.gov Following the administration of this compound, the appearance of the deuterium label in the L-arginine and L-ornithine pools can be monitored over time.

This approach allows for the calculation of the rate of conversion (Rc) of citrulline to arginine, a key step in de novo arginine production by the kidneys. nih.gov Similarly, the flux between ornithine and citrulline can be assessed. Isotope tracer studies in mice have determined that plasma arginine and ornithine are the main precursors for citrulline synthesis. nih.govnih.gov These studies provide precise measurements of the proportion of citrulline that originates from these related amino acids under different physiological conditions, such as fed versus postabsorptive states. nih.gov

Quantitative Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to determine the rates of metabolic reactions within a biological system. The use of stable isotope tracers like this compound is central to this methodology, particularly when combined with mass spectrometry.

The primary analytical method for quantifying stable isotope-labeled metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nvkc.nlnih.gov For citrulline analysis, a robust and rapid method involves ultra-performance liquid chromatography (UPLC) coupled with MS/MS. nvkc.nlnih.gov

In this methodology, this compound is used as an internal standard. nvkc.nl A known quantity of this compound is added to a biological sample (e.g., plasma) before processing. During MS/MS analysis, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the endogenous (unlabeled) L-Citrulline and the this compound standard. The ratio of the signal from the endogenous compound to the signal from the known amount of internal standard allows for precise and accurate quantification, correcting for any loss during sample preparation or fluctuations in instrument performance. nvkc.nlnih.gov This isotope dilution mass spectrometry approach is the gold standard for quantitative metabolomics and flux analysis.

Table 3: UPLC-MS/MS Parameters for L-Citrulline Quantification using this compound

AnalyteFunctionMass-to-Charge (m/z) Transition
L-CitrullineQuantitation176 → 70
L-CitrullineConfirmation176 → 113
This compoundInternal Standard Quantitation180 → 74

This table presents typical mass spectrometry parameters used for the detection and quantification of L-Citrulline and its deuterated internal standard. nvkc.nl

This compound is frequently applied in in vitro models to study cellular metabolism under controlled conditions. Cell cultures provide a simplified system to investigate specific metabolic questions without the complexities of whole-organism physiology.

For instance, in studies using C2C12 myoblasts (a mouse muscle cell line), researchers have investigated the effect of citrulline on muscle protein turnover during catabolic states. nih.gov In such experiments, this compound can be used to trace the incorporation of citrulline-derived arginine into newly synthesized proteins or to quantify changes in intracellular amino acid pools.

Other in vitro applications include:

Neural Cell Cultures: Studies on glioma, neuroblastoma, and primary astroglia cultures have used labeled citrulline to investigate its transport and utilization in the brain, which is relevant to the intercellular trafficking of intermediates in the NO cycle. nih.gov

Immune Cells: The metabolism of L-citrulline is crucial for T-cell function, particularly in microenvironments where arginine is scarce. scienceopen.com this compound can be used in T-cell cultures to quantify the synthesis of L-arginine from L-citrulline and its subsequent impact on T-cell proliferation and cytokine production. scienceopen.com

Hepatocyte and Adipocyte Models: Cell lines such as BNL CL2 (hepatocytes) and 3T3 L1 (adipocytes) are used to study how amino acids like arginine and citrulline impact metabolic signaling pathways, with this compound serving as a key analytical standard for measuring metabolic outputs. kent.ac.uk

These in vitro studies, empowered by the use of stable isotope tracers like this compound, provide fundamental insights into cellular metabolism that are foundational for understanding health and disease.

Application in Ex Vivo Tissue Preparations (e.g., Perfused Organs, Tissue Slices)

The use of this compound in isolated and perfused organ systems or tissue slice preparations enables the detailed study of organ-specific metabolism, free from the systemic influences of a whole organism. In this context, this compound is introduced into the perfusion medium, and its uptake and conversion into other metabolites are monitored over time.

A primary application is investigating the renal synthesis of L-arginine, a critical pathway for whole-body arginine homeostasis. The kidney takes up circulating citrulline and converts it to arginine. By perfusing an isolated kidney with this compound, researchers can precisely quantify the rate of its conversion to L-Arginine-d7. This provides a direct measure of the kidney's arginine-producing capacity. Similarly, perfused liver preparations can be used to study the role of this compound in the urea cycle, tracking its incorporation and the flux through enzymes in this pathway under various physiological or pathological conditions. researchgate.net

These ex vivo models allow for controlled manipulation of substrate concentrations and the introduction of metabolic inhibitors to dissect specific pathways. The analysis of tissue extracts and the perfusate via mass spectrometry reveals the distribution of the deuterium label among downstream metabolites, providing a detailed map of citrulline's metabolic fate within that specific organ.

Application in In Vivo Non-Human Animal Models (e.g., Rodents, Equine Species)

In living animal models, this compound and other isotopic tracers are administered, often via continuous intravenous infusion, to achieve a steady-state enrichment in the plasma. This technique allows for the calculation of whole-body metabolic fluxes. sci-hub.box By monitoring the dilution of the infused this compound by unlabeled, endogenous citrulline, researchers can calculate the rate of appearance (flux) of citrulline in the circulation.

These tracer studies have been instrumental in understanding arginine and citrulline metabolism in various species.

Rodent Models: Studies in mice have utilized isotopic tracers to reveal sex-specific differences in arginine metabolism, where female mice demonstrated a greater citrulline flux and consequently, a higher rate of de novo arginine synthesis. researchgate.net Such models are crucial for investigating metabolic changes in diseases like sepsis or cancer and for assessing the efficacy of nutritional interventions. researchgate.netmaastrichtuniversity.nl

Porcine Models: The pig has been used as a large animal model to measure nitric oxide production through the infusion of labeled arginine and the subsequent measurement of labeled citrulline, providing insights relevant to human physiology. scispace.com

By combining tracer infusion with blood sampling from arteries and veins that supply and drain specific organs, it is possible to determine inter-organ metabolism. For instance, this approach can quantify the intestine's release of citrulline and the kidney's uptake for arginine synthesis, providing a dynamic picture of how different organs cooperate to maintain amino acid homeostasis. maastrichtuniversity.nl

Table 1: Representative Findings from In Vivo Isotopic Tracer Studies in Animal Models.
Animal ModelIsotopic Tracer UsedKey FindingReference
Mouse[¹⁵N]-labeled Glutamine and CitrullineDemonstrated a ~30% greater citrulline flux and de novo arginine synthesis in female mice compared to males. researchgate.net
Pig¹⁵N-CitrullineUsed to measure in vivo nitric oxide production by determining the venous-arterial balance of the tracer across organs. scispace.com

Mechanistic Enzymatic Studies

This compound is a valuable substrate for investigating the enzymes that govern its metabolism at a molecular level.

Probing Reaction Mechanisms of Citrulline-Metabolizing Enzymes (e.g., Argininosuccinate Synthetase, Nitric Oxide Synthase, Arginase)

Argininosuccinate Synthetase (ASS): ASS catalyzes the condensation of citrulline and aspartate to form argininosuccinate, a rate-limiting step in arginine synthesis. By using this compound as a substrate in an enzymatic assay, the formation of deuterated argininosuccinate can be unequivocally tracked using mass spectrometry. This allows researchers to confirm the reaction pathway and study how different factors (e.g., inhibitors, activators, disease-state mutations) affect the enzyme's ability to process its substrate.

Nitric Oxide Synthase (NOS): The NOS family of enzymes produces nitric oxide (NO) and L-citrulline from the substrate L-arginine. While this compound is not the substrate, its unlabeled counterpart is a direct product. A key application of isotope tracers in this area is the infusion of L-arginine labeled with ¹⁵N in its guanidino group. nih.govichgcp.net The NOS reaction transfers one ¹⁵N atom to NO and the other to L-citrulline, producing [¹⁵N]-ureido-citrulline. nih.govpnas.org The rate of appearance of this labeled citrulline in the plasma is a direct measure of whole-body NO synthesis. nih.govichgcp.net this compound can be used in such experiments as an internal standard for the precise quantification of the newly synthesized, labeled citrulline.

Arginase: Arginase competes with NOS for their common substrate, L-arginine, converting it to ornithine and urea. L-Citrulline is not a direct substrate for arginase. However, multi-tracer studies that simultaneously administer labeled arginine, ornithine, and citrulline (such as this compound) are used to create comprehensive metabolic models. sci-hub.box These models can determine how metabolic flux is partitioned between the NOS pathway (NO production) and the arginase pathway (urea production) and how this balance is altered by physiological stimuli or disease.

Determination of Enzymatic Kinetic Parameters with Isotopic Substrates

Stable isotopes like this compound are central to the gold-standard method for determining metabolic kinetics in vivo, known as the isotope dilution technique. When a known amount of this compound is infused into a system at a constant rate, it mixes with the body's pool of unlabeled L-citrulline.

At metabolic steady state, the degree to which the tracer is "diluted" is directly related to the rate at which new, unlabeled citrulline is entering the pool (the rate of appearance or flux). By measuring the isotopic enrichment (the ratio of tracer to unlabeled compound) in the plasma using mass spectrometry, the citrulline flux can be calculated.

Flux Calculation Example: The flux (Q) is calculated using the steady-state isotope dilution equation: Q = i * ( (Ei / Ep) - 1 ) Where:

Q is the flux of citrulline (e.g., in µmol/kg/hr).

i is the tracer infusion rate.

Ei is the isotopic enrichment of the infused tracer (this compound).

Ep is the isotopic enrichment of citrulline in the plasma at steady state.

This approach has been used to determine that citrulline flux in healthy adults is approximately 10-14 µmol/kg/hr. sci-hub.box

Table 2: Interactive Data Table for Calculating Citrulline Flux.
ParameterValueUnit
Tracer Infusion Rate (i)1.0µmol/kg/hr
Tracer Enrichment (Ei)99.0%
Plasma Enrichment (Ep)8.0%
Calculated Flux (Q)11.38µmol/kg/hr

L Citrulline D7 in the Development of Robust Research Assays

Methodological Considerations for Assay Development in Basic Biomedical Research

The development of a robust and reliable assay is a foundational element of successful biomedical research. danaher.com An assay, which is an analytical procedure to determine the presence, concentration, or activity of a specific substance (analyte), must be designed with the entire workflow in mind, from sample collection to data analysis. news-medical.net

Key considerations in assay development include:

Specificity and Sensitivity: The assay must be able to distinguish the target analyte from other similar molecules present in the sample. news-medical.net Its sensitivity needs to be appropriate for the expected concentration range of the analyte, ensuring that the measurements fall within the assay's dynamic range. news-medical.net

Precision and Accuracy: The assay should produce consistent results (precision) that are close to the true value (accuracy). marinbio.com This is often assessed by analyzing replicate samples and comparing the results to a known standard. marinbio.com

Reproducibility: The assay should yield the same results even when performed by different operators, using different equipment, or on different days. news-medical.net

Sample Matrix: The biological sample (e.g., plasma, urine, tissue) can contain substances that interfere with the assay. clearsynth.com These "matrix effects" must be identified and minimized.

Assay Validation: This is a formal process to confirm that the analytical procedure is suitable for its intended purpose. It involves evaluating parameters like linearity, range, accuracy, precision, and specificity.

A systematic approach to assay development often involves three stages: system design (selecting the right technology and materials), parameter design (optimizing assay conditions), and tolerance design (defining acceptable variability). biopharminternational.com

Standardization and Inter-Laboratory Comparability of Analytical Techniques

Standardization of analytical methods is crucial for ensuring that results from different laboratories are comparable and reliable. europa.eu This is particularly important for multi-center studies, clinical trials, and when establishing diagnostic or prognostic biomarkers. nih.gov

Inter-laboratory comparisons (ILCs), also known as proficiency testing, are a key tool for achieving standardization. europa.eursb.gov.rw In an ILC, the same or similar samples are analyzed by multiple laboratories, and the results are compared. europa.eursb.gov.rw This process helps to:

Assess the performance of individual laboratories. europa.eu

Validate analytical methods. europa.eu

Identify and reduce sources of variability. acs.org

Ensure the uniform implementation of analytical procedures. europa.eu

The use of standardized methods and certified reference materials is essential for successful ILCs and for achieving comparability of results. europa.eu Regulatory bodies and international organizations often establish guidelines and standards for analytical methods to promote harmonization. europa.eueuropa.eu

Role of Deuterated Internal Standards in Ensuring Data Reliability and Reproducibility

Deuterated internal standards are indispensable tools in modern analytical chemistry, particularly in mass spectrometry-based assays, for enhancing data reliability and reproducibility. clearsynth.comresolvemass.ca An internal standard is a compound that is chemically similar to the analyte of interest and is added in a known quantity to every sample, calibrator, and quality control sample. monadlabtech.com

L-Citrulline-d7 is the deuterium-labeled form of L-Citrulline (B1669108). medchemexpress.commedchemexpress.eu In mass spectrometry, the instrument can distinguish between the naturally occurring analyte (L-Citrulline) and the deuterated internal standard (this compound) due to their difference in mass. bevital.noresearchgate.net

The use of deuterated internal standards like this compound offers several key advantages:

Compensation for Sample Loss: During sample preparation and analysis, some of the analyte may be lost. Since the internal standard behaves chemically like the analyte, any loss will affect both equally. By measuring the ratio of the analyte to the internal standard, the initial concentration of the analyte can be accurately determined. musechem.com

Correction for Matrix Effects: As mentioned earlier, components of the sample matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. resolvemass.ca The deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate correction. clearsynth.comresolvemass.ca

Improved Precision and Accuracy: By accounting for variations in sample preparation, instrument response, and matrix effects, deuterated internal standards significantly improve the precision and accuracy of quantitative analysis. clearsynth.commonadlabtech.com

Method Validation: They are crucial for validating the robustness and reliability of an analytical method. clearsynth.commonadlabtech.com

In a study developing a rapid method for measuring plasma citrulline, this compound was used as the internal standard in an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay. bevital.no The use of the deuterated standard was critical for achieving the precision and accuracy required for clinical monitoring. bevital.no Another study for the simultaneous analysis of L-arginine (B1665763), L-citrulline, and other related compounds also utilized a deuterated internal standard for citrulline to ensure accurate quantification in various biological matrices. nih.gov

Interactive Data Table: Key Parameters in Assay Validation

ParameterDescriptionImportance in Research Assays
Linearity The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.Defines the concentration range over which the assay is accurate.
Accuracy The closeness of the measured value to the true value.Ensures that the experimental results reflect the actual biological state.
Precision The degree of agreement among a series of measurements of the same sample.Indicates the reproducibility and reliability of the assay.
Specificity The ability of the assay to measure only the analyte of interest and not other related substances.Prevents false positive or negative results due to cross-reactivity.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected by the assay. nih.govDetermines the lower boundary of the assay's measurement capability.
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be accurately and precisely measured. nih.govEstablishes the lower limit for reliable quantitative measurements.

Interactive Data Table: Research Findings on the Use of Deuterated Internal Standards

Study FocusAnalytical TechniqueDeuterated Standard UsedKey FindingCitation
Plasma Citrulline MeasurementUPLC-MS/MSThis compoundThe deuterated standard was essential for developing a fast, precise, and accurate method for monitoring enterocyte function. bevital.no
Simultaneous Analysis of Arginine, Citrulline, and related compoundsLC-MS/MSD4-CitrullineThe use of stable isotope-labeled internal standards overcame matrix effects and allowed for accurate quantification in different biological samples. nih.gov
Citrulline in Plasma, Red Blood Cells, and UrineGC-MSd7-CitrullineA different internal standard (homocitrulline) was used for plasma and red blood cells, while d7-citrulline was necessary for urine samples due to endogenous homocitrulline. researchgate.net

Future Trajectories and Emerging Research Paradigms for Deuterated Amino Acid Tracers

Integration of Isotopic Tracing with Advanced -Omics Technologies (e.g., Fluxomics, Targeted Metabolomics)

The combination of stable isotope tracing with advanced -omics technologies, particularly metabolomics and proteomics, is creating a more holistic understanding of cellular physiology. nih.gov While traditional metabolomics provides a static snapshot of the concentrations of numerous metabolites, the integration of isotopic tracers enables a dynamic view of metabolic processes. ku.dk This synergy has given rise to the field of fluxomics, which focuses on quantifying the rate of metabolic reactions (fluxes) within a biological system. creative-proteomics.comresearchgate.netnumberanalytics.com

By introducing a deuterated or otherwise isotopically labeled substrate, such as a deuterated amino acid, into a system, researchers can track the label as it is incorporated into various downstream metabolites. mdpi.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to measure the rate and pattern of isotope enrichment. numberanalytics.comnih.govosti.gov This provides direct information on the activity of metabolic pathways, something that cannot be gleaned from concentration data alone. ku.dknih.gov For instance, an increase in a metabolite's concentration could result from either increased synthesis or decreased consumption; fluxomics can distinguish between these possibilities. tandfonline.com

This integrated approach allows metabolic networks to be used as frameworks for interpreting other post-genomics data, such as transcriptomics and proteomics. nih.gov The ability to link changes in gene expression or protein levels to quantifiable changes in metabolic pathway flux provides a powerful tool for understanding cellular regulation and responses to stimuli. nih.govosti.gov Targeted metabolomics, which focuses on the precise quantification of a specific subset of known metabolites, is particularly enhanced by stable isotope-resolved metabolomics (SIRM). oup.com Using tracers like L-Citrulline-d7 as internal standards ensures the accuracy required to detect subtle but significant changes in metabolic function in various conditions. nih.gov

ParameterTraditional MetabolomicsIsotope Tracing-Integrated Metabolomics (Fluxomics)
Primary DataStatic concentrations of metabolites (a "snapshot"). ku.dkDynamic rate of label incorporation and metabolite turnover (a "movie"). creative-proteomics.comresearchgate.net
Key InsightsIdentifies which metabolites are present and their relative abundance.Quantifies the activity of metabolic pathways and the flow of metabolites. numberanalytics.com
Example Question Answered"Is the level of glutamate (B1630785) higher in cancer cells compared to normal cells?""How quickly is glucose being converted to glutamate in cancer cells, and which pathways are used?" mdpi.com
LimitationsCannot determine the source of a metabolite or the rate of its synthesis/degradation. tandfonline.comCan be technically complex, requiring specialized experimental design and data analysis. nih.gov

Development of Novel Deuterated Compounds for Expanded Metabolic Profiling

The development of new deuterated compounds is a critical research trajectory aimed at expanding the scope and precision of metabolic investigations. While foundational tracers like 13C-glucose and 15N-glutamine are widely used for studying central carbon and nitrogen metabolism, there is a growing need for a more diverse palette of tracers to probe a wider array of metabolic pathways. mdpi.com Deuterium-labeled molecules, in particular, offer unique advantages. The kinetic isotope effect associated with the carbon-deuterium (C-D) bond, which is stronger than the carbon-hydrogen (C-H) bond, can slow the rate of metabolic processes, making deuterated compounds useful for improving the metabolic stability of drugs. acs.orgjuniperpublishers.comnih.gov This same principle is harnessed in tracer studies to investigate enzymatic mechanisms and metabolic pathways. acs.orgacs.org

A significant area of development is the use of deuterium (B1214612) oxide (D₂O), or heavy water. nih.govresearchgate.netnih.gov D₂O is advantageous because it can be administered orally and its deuterium atoms are incorporated into numerous biomolecules—including amino acids (via transamination), glucose, lipids, and DNA—allowing for the simultaneous measurement of the turnover rates of multiple classes of molecules from a single experiment. nih.govnih.govphysiology.org This flexibility is particularly suited for studying complex physiological responses in 'real world' settings over extended periods (weeks or months), overcoming limitations of traditional intravenous tracer infusions which are often restricted to short-term laboratory studies. researchgate.netnih.gov

Beyond D₂O, researchers are synthesizing novel, selectively deuterated compounds for specific applications. For example, deuterated amino acids are being developed to assess amino acid metabolism in neuro-oncology using deuterium magnetic resonance spectroscopy (DMRS), a technique that holds promise for differentiating tumor and inflammatory changes. osf.ioosf.io The synthesis of deuterated analogs of existing drugs and ligands is also a burgeoning field, aimed at creating new chemical entities with improved pharmacokinetic profiles, which in turn can serve as probes for studying drug metabolism pathways. nih.govresearchgate.netacs.org This ongoing development of novel deuterated tracers is essential for expanding the toolkit available to researchers for comprehensive metabolic profiling.

Deuterated TracerPrimary Research Application/Pathway InvestigatedReference
Deuterium Oxide (D₂O)Simultaneous measurement of protein, lipid, glucose, and DNA synthesis; whole-body metabolism over long durations. nih.govresearchgate.netphysiology.org
Deuterated α-aminoisobutyric acid (AIB-d6)Assessing cellular uptake and metabolism in neuro-oncology via Deuterium Magnetic Resonance Spectroscopy (DMRS). osf.ioosf.io
Deuterated Amino Acids (general)Elucidating protein structure, enzyme mechanisms, and improving metabolic stability of peptide-based compounds. acs.orgacs.org
Deuterated Drug Analogs (e.g., d9-ivacaftor)Studying drug metabolism pathways (e.g., CYP-mediated oxidation) and developing agents with altered pharmacokinetic profiles. nih.govresearchgate.net

Advanced Computational Modeling for Interpretation of Isotopic Data

The increasing complexity and volume of data generated from stable isotope tracing experiments necessitate the use of advanced computational models for accurate interpretation. nih.gov While intuitive analysis of labeling patterns can yield valuable biological insights, computational modeling provides a more comprehensive and quantitative approach to understanding metabolic network dynamics. mdpi.com These models are essential for tasks such as correcting for the natural abundance of stable isotopes, calculating isotopic enrichment, and ultimately, determining metabolic fluxes. mdpi.comnih.gov

Several computational tools and software packages have been developed to handle the specific challenges of isotopic data. Tools such as X13CMS, geoRge, MetTracer, IsoCor, and DIMet are designed to process raw mass spectrometry data to identify isotopically labeled compounds and quantify the distribution of tracer-derived atoms across different metabolites. mdpi.comoup.comebi.ac.ukacs.orgresearchgate.net These programs help automate the otherwise overwhelming task of analyzing hundreds of metabolites and all their corresponding isotopologues. nih.gov

Beyond data processing, systems biology approaches like Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) are used to predict and analyze metabolic fluxes. mdpi.comosti.gov These methods integrate experimental tracer data into mathematical models of metabolic networks that are built on known biochemical reactions and stoichiometric constraints. osti.gov By fitting the model to the measured isotope labeling patterns, researchers can estimate the rates of intracellular reactions that are not directly measurable. osti.gov More advanced modeling techniques, such as Bayesian hierarchical models, are also emerging to better handle uncertainty in measurements and model parameters, and to analyze dynamic time-series data, which captures how metabolic fluxes change over time. nih.govcopernicus.org The continued development of these computational frameworks is crucial for extracting meaningful biological knowledge from the rich datasets produced by deuterated tracer studies.

Computational Tool/ModelPrimary FunctionReference
geoRge, X13CMS, MetTracerProcess untargeted LC/MS data to detect and identify stable isotope-labeled metabolites. mdpi.comebi.ac.ukacs.org
IsoCor, PolyMIDCorrect raw isotopic data for natural isotope abundance and mass spectra overlap to ensure accurate quantification. oup.com
Metabolic Flux Analysis (MFA)Integrates tracer data with stoichiometric models to calculate and quantify intracellular metabolic fluxes. mdpi.comosti.gov
DIMetPerforms differential and time-series statistical analysis of targeted, isotope-resolved metabolomics data. oup.com
TimeFRAMEUses Bayesian models to quantify trace gas production and consumption pathways from isotopic timeseries data. copernicus.org

Potential for this compound in Elucidating Fundamental Biological Processes in Non-Human Systems and Ex Vivo Human Tissues

This compound serves as a vital tool for investigating fundamental biological processes, particularly in non-human model systems and ex vivo human tissue studies. Its primary role in this context is as a high-fidelity internal standard for mass spectrometry-based quantification. nih.govbiorxiv.org Because this compound is chemically identical to its endogenous counterpart but has a distinct mass, it allows for highly accurate and precise measurement of L-citrulline (B1669108) concentrations by correcting for variations during sample preparation and analysis. medchemexpress.comnvkc.nl

A key application is in the study of metabolic diseases using ex vivo human tissues. For example, research utilizing precision-cut liver slices (PCLS) from patients with genetic metabolic disorders has employed this compound as an internal standard to accurately measure disease-relevant metabolites like argininosuccinic acid and citrulline itself. nih.govbiorxiv.org These ex vivo models recapitulate disease phenotypes and can be used to monitor the biochemical response to potential therapies, making the precise quantification afforded by this compound essential for evaluating therapeutic efficacy. nih.gov

In non-human systems, L-citrulline is a critical intermediate in the urea (B33335) cycle and the synthesis of nitric oxide (NO), a key signaling molecule involved in vasodilation and endothelial function. nih.govmdpi.com Studies in animal models and their tissues are fundamental to understanding these pathways. For instance, ex vivo studies on mice aortas have investigated the effects of L-citrulline on endothelial-dependent vasorelaxation under high-glucose conditions, mimicking diabetes. frontiersin.org Similarly, the lipolytic effects of L-citrulline have been explored in rat adipose tissue explants. nih.gov In all such studies, the ability to accurately measure changes in L-citrulline levels is paramount. The use of this compound as an internal standard is therefore indispensable for obtaining reliable data to elucidate the mechanisms by which L-citrulline supplementation may impact conditions associated with NO deficiency and endothelial dysfunction. nih.gov As research continues to explore the therapeutic potential of L-citrulline, the role of this compound as a research tool will remain crucial.

AnalyteMass Spectrometry Transition (MRM)Role in Ex Vivo StudyReference
L-Citrulline176.1 > 159Target metabolite measured in liver tissue model. nih.gov
This compound183.15 > 166.05Internal standard used for accurate quantification of L-Citrulline. nih.govbiorxiv.org
Argininosuccinic Acid (ASA)291.2 > 70.2Disease-relevant metabolite quantified using this compound as an internal standard. nih.gov

Q & A

Q. What methodological steps ensure the accurate use of L-Citrulline-d7 as an internal standard in quantitative mass spectrometry?

this compound is integrated into workflows to correct for technical variability during sample preparation and instrument analysis. Key steps include:

  • Spike-in calibration : Adding a known concentration of this compound to biological samples before extraction to normalize recovery rates.
  • MRM optimization : Using transitions like m/z 183.15→166.05 (for this compound) with collision energy (10 V) and cone voltage (15 V) to maximize signal specificity .
  • Validation : Performing spike-and-recovery experiments (e.g., 80–120% recovery rates) and cross-validation with unlabeled standards to confirm linearity (R² > 0.99) .

Q. Which analytical techniques are critical for verifying the isotopic purity and chemical stability of this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms isotopic enrichment (>98% deuterium incorporation) and detects impurities (e.g., unlabeled citrulline).
  • Nuclear Magnetic Resonance (NMR) : Validates structural integrity by analyzing deuterium placement (e.g., δ 3.1–3.5 ppm for methylene groups) .
  • HPLC-UV/FLD : Assesses chemical stability under storage conditions (e.g., -80°C in inert atmospheres to prevent degradation) .

Q. How should researchers design pilot studies to establish baseline citrulline levels when introducing this compound in human plasma assays?

  • Population sampling : Collect plasma from ≥20 healthy donors to account for biological variability.
  • Pre-analytical controls : Standardize fasting periods, centrifugation speeds, and anticoagulants (e.g., EDTA vs. heparin).
  • Data normalization : Use this compound/internal standard ratios to correct for matrix effects .

Advanced Research Questions

Q. What strategies mitigate isotopic interference when co-analyzing this compound with endogenous metabolites in complex biological matrices?

  • Chromatographic separation : Optimize gradient elution (e.g., 5–95% acetonitrile over 15 min) to resolve this compound from isobaric compounds like arginine-d4.
  • Dynamic MRM : Monitor secondary transitions (e.g., m/z 183.15→142.10) to confirm peak identity .
  • Mathematical correction : Apply post-acquisition algorithms (e.g., natural abundance correction) to subtract background signals from non-deuterated species.

Q. How can researchers integrate this compound tracer studies with multi-omics workflows to map nitric oxide (NO) metabolism in endothelial cells?

  • Experimental design :
    • PICOT framework : Population (HUVECs under hypoxia), Intervention (this compound supplementation), Comparison (untreated cells), Outcome (NO flux via LC-MS/MS), Time (0–24h) .
    • Multi-omics integration : Pair LC-MS/MS (quantifying this compound incorporation) with RNA-seq to link NO production to endothelial gene networks .
  • Data analysis : Use pathway tools (e.g., MetaboAnalyst, KEGG) to overlay isotopic tracing data with proteomic/transcriptomic datasets.

Q. What statistical approaches address batch effects in large-scale studies using this compound across multiple laboratories?

  • Preprocessing : Apply ComBat or SVA to normalize inter-lab instrument variability .
  • Quality controls : Include pooled reference samples in each batch to monitor precision (%CV < 15%) .
  • Mixed-effects models : Account for random effects (e.g., lab-to-lab differences) while testing fixed effects (e.g., treatment response) .

Methodological Challenges & Solutions

Q. How do researchers reconcile discrepancies in this compound pharmacokinetic data between in vivo and ex vivo models?

  • Contradiction analysis : Compare hepatic clearance rates in ex vivo liver slices (e.g., 2.3 ± 0.5 mL/min/kg) vs. whole-organism studies, adjusting for perfusion limitations .
  • Mechanistic modeling : Use PBPK simulations to extrapolate ex vivo results to in vivo contexts, incorporating tissue-specific binding rates .

Q. What ethical and technical considerations apply when administering this compound in clinical trials involving vulnerable populations (e.g., renal impairment)?

  • Ethical compliance : Obtain IRB approval with explicit disclosure of deuterated compound use and long-term safety monitoring .
  • Dose adjustment : Reduce this compound doses by 50% in renal-impaired cohorts to avoid accumulation, validated via GFR-adjusted pharmacokinetic models .

Data Presentation Example

ParameterThis compound ValueUnlabeled CitrullineMethod Reference
MRM Transition (m/z)183.15→166.05176.15→159.05
Collision Energy (V)1025
Plasma Recovery (%)95 ± 5N/A
Isotopic Purity>98%N/A

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